molecular formula C18H18N2O5S B7463874 3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid

3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid

Cat. No. B7463874
M. Wt: 374.4 g/mol
InChI Key: QKXKHZXFDKLCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid, also known as MPSPB, is a sulfonamide-based compound that has been studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and viral replication. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In virology, this compound has been found to inhibit the replication of several viruses, including HIV-1, HCV, and HSV-1.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid in lab experiments is its ability to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and viral replication. This makes this compound a useful tool for studying these biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research involving 3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid. One area of research could focus on developing more efficient synthesis methods for this compound to increase the yield and purity of the compound. Another area of research could focus on exploring the potential applications of this compound in other scientific research fields, such as neurology and immunology. Additionally, future research could focus on exploring the potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of 3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and virology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In virology, this compound has been found to inhibit the replication of several viruses, including HIV-1, HCV, and HSV-1.

properties

IUPAC Name

3-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-10-14(7-8-16(12)20-9-3-6-17(20)21)19-26(24,25)15-5-2-4-13(11-15)18(22)23/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXKHZXFDKLCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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